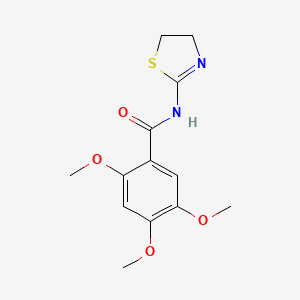
N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Übersicht
Beschreibung
N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, also known as Clotrimazole, is a synthetic antifungal medication used to treat fungal infections of the skin, mouth, and vagina. Clotrimazole is a member of the azole family of antifungal drugs and works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Wirkmechanismus
N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane, which ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been shown to have a number of biochemical and physiological effects, including the inhibition of fungal growth and the induction of apoptosis in cancer cells. N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory skin conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine is its broad-spectrum antifungal activity, which makes it effective against a wide range of fungal infections. However, one limitation of N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine is its potential for drug resistance, which can develop over time with prolonged use.
Zukünftige Richtungen
There are a number of future directions for the study of N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, including the development of new formulations for topical and systemic use, the investigation of its potential for use in combination with other antifungal drugs, and the exploration of its potential for use in the treatment of other diseases, such as cancer and inflammatory conditions. Additionally, further research is needed to better understand the mechanisms of action of N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine and to identify new targets for antifungal therapy.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. In addition to its antifungal activity, N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine has also been shown to have antibacterial, antiviral, and anticancer properties.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-11-9-12-6-13-14-9/h1-4,6H,5H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSEKYQGBUZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795058.png)
![2-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4795069.png)
![ethyl 1-(3-isoxazolylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4795072.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4795074.png)
![ethyl N-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)glycinate](/img/structure/B4795075.png)


![5-[(4-methylphenyl)amino]-3-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4795096.png)
![N-(sec-butyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4795098.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B4795104.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4795116.png)

![4-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4795134.png)
![1-[(3-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B4795139.png)